![molecular formula C15H23N3O2 B2681709 6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199059-90-8](/img/structure/B2681709.png)
6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties such as acidity/basicity, reactivity, and stability may also be analyzed .Scientific Research Applications
- The unique structure of this compound makes it a potential candidate for drug discovery. Researchers investigate its interactions with biological targets, aiming to develop novel pharmaceuticals. Its azetidine and dihydropyridazinone moieties may play crucial roles in modulating biological pathways .
- Studies explore the anticancer potential of this compound. Researchers investigate its effects on cancer cell lines, assessing cytotoxicity, apoptosis induction, and inhibition of tumor growth. The oxan-2-yl group may contribute to its activity .
- The presence of both azetidine and dihydropyridazinone rings makes this compound interesting for synthetic chemists. Investigations focus on its reactivity, regioselectivity, and potential transformations. Understanding its chemical behavior aids in designing new reactions .
- Researchers explore the use of this compound in organic electronic devices. Its electron-rich and electron-poor regions could facilitate charge transport, making it suitable for organic semiconductors, solar cells, and light-emitting diodes .
- The compound’s unique structure contributes to its aromatic properties. It finds applications in the creation of fragrances and flavor compounds. The oxan-2-yl group may impart pleasant notes to perfumes and food additives .
- Due to its solubility in nonpolar solvents, this compound is useful in formulations. It appears in coatings, paints, and adhesives. Its stability and compatibility with other ingredients enhance product performance .
Medicinal Chemistry and Drug Development
Anticancer Properties
Heterocyclic Chemistry
Materials Science and Organic Electronics
Flavor and Fragrance Industry
Solvent and Coating Formulations
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-[[1-(oxan-2-ylmethyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-5-6-15(19)18(16-12)10-13-8-17(9-13)11-14-4-2-3-7-20-14/h5-6,13-14H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDAQNZGXAISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one |
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